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Compound of Interest

[1-(4-Fluorophenyl)propyl](propan-
Compound Name:
2-yllamine

Cat. No.: B13313459

Get Quote

Executive Summary

This guide provides a technical analysis of 1-(4-Fluorophenyl)propylamine (Systematic name:
1-(4-fluorophenyl)propan-1-amine). While often overshadowed by its regioisomer 4-
Fluoroamphetamine (4-FA), this specific benzylic amine serves as a critical chiral building block
in pharmaceutical synthesis.

This document moves beyond generic safety warnings, applying Structure-Activity
Relationships (SAR) and Quantitative Structure-Property Relationships (QSPR) to establish a
robust safety profile. It addresses the compound's caustic nature, metabolic stability due to
para-fluorination, and protocols for safe manipulation in drug discovery environments.

Part 1: Chemical Identity & Physicochemical
Profiling

Before assessing toxicity, we must define the molecular behavior. The presence of the fluorine
atom at the para position significantly alters the lipophilicity and metabolic profile compared to
the non-fluorinated parent (1-phenylpropylamine).
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Structural Characterization

o |[UPAC Name: 1-(4-fluorophenyl)propan-1-amine
e Chemical Formula: CoHi12FN
e Molecular Weight: 153.20 g/mol

e Functional Class: Primary Benzylic Amine / Halogenated Aromatic.

Physicochemical Properties (Predicted & Experimental
Consensus)

Property Value/Range Implication for Safety

Physical State Liquid (colorless to light yellow)  Risk of splash/aerosolization.

Low volatility, but vapors can

Boiling Point ~205°C (at 760 mmHg) i
accumulate in headspace.
) ) Highly basic. Exists as a cation
pKa (Conjugate Acid) ~9.5-10.2 ) ]
at physiological pH.
Moderate lipophilicity allows
) o blood-brain barrier (BBB)
LogP (Lipophilicity) ~21-24 )
penetration and dermal
absorption.
) Combustible but not highly
Flash Point > 80°C

flammable.

Part 2: Toxicological Assessment Strategy

As a Senior Application Scientist, | advocate for a Read-Across approach when specific data is
sparse. We derive the toxicological profile from two core toxophores: the primary amine (local
effects) and the 4-fluorophenyl moiety (systemic effects).

Mechanism of Toxicity
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» Local Corrosivity (The Amine Effect): The high pKa (~10) drives saponification of membrane
lipids upon contact. This results in liquefactive necrosis of the cornea and skin.

» Metabolic Stability (The Fluorine Effect): The C-F bond is extremely strong (approx. 116
kcal/mol). In non-fluorinated analogs, metabolism often occurs via para-hydroxylation. The
fluorine blocks this pathway, potentially prolonging the half-life (

) of the compound and shifting metabolism toward N-oxidation or deamination.

e Monoamine Interaction (The Phenethylamine Scaffold): While less potent than its isomer (4-
FA), benzylic amines can still interact with Trace Amine-Associated Receptors (TAAR1) or
inhibit Monoamine Oxidase (MAO), leading to potential hypertensive crises if handled

without precautions.

Visualization: Metabolic Fate & Tox Pathways

The following diagram illustrates the divergent metabolic pathways influenced by the fluorine

Oxidative Deamination Release of NH3 4-Fluoropropiophenone
(MAO-B mediated) (Reactive Electrophile)
Minor Pathway N-Oxidation N-Hydroxy Metabolite
Sterically/Electronically (FMO/CYP450) (Potential Hapten)
e Inhibited
Ring Hydroxylation
(Blocked by F)

Click to download full resolution via product page

substitution.

Major Pathway

1-(4-Fluorophenyl)
propylamine

Caption: Predicted metabolic trajectory. The para-fluorine atom blocks typical ring
hydroxylation, shifting clearance toward oxidative deamination and potentially increasing the
concentration of reactive ketone intermediates.
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Part 3: Safety Data Sheet (SDS) Critical Analysis

This section constructs the GHS classification based on the chemical's functional groups. Note
that commercial SDSs often default to "Irritant,” but for synthesis purposes, we must treat this
as Corrosive.

GHS Classification (Derived)

Hazard Class Category Hazard Statement Signal Word
) H314: Causes severe
Skin ]
) o 1B skin burns and eye DANGER
Corrosion/Irritation
damage.

H302: Harmful if

Acute Toxicity (Oral) 4 Warning
swallowed.

o ] H317: May cause an ]
Sensitization (Skin) 1 ) i ) Warning
allergic skin reaction.

Critical First Aid Measures

o Eye Contact: Immediate irrigation is critical. Do not just rinse; flood the eye for 15+ minutes.
The basicity causes deep tissue penetration.

o Skin Contact: Do not use solvents (ethanol/DMSO) to wash; this enhances transdermal
absorption of the fluorinated moiety. Use PEG-400 or copious water.

 Inhalation: Evacuate to fresh air. Monitor for delayed pulmonary edema (common with amine
inhalation).

Part 4: Experimental Protocols & Handling
Protocol: Safe Neutralization of Spills

Context: Amine spills are difficult to clean because they fume and are slippery.
¢ [solate: Evacuate the immediate area (3m radius).

o PPE: Butyl rubber gloves (Nitrile is permeable to aromatic amines over time).

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13313459?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Neutralization Mix: Prepare a 5% Citric Acid or Dilute HCI solution.

o Why? Converting the volatile free base amine into its non-volatile Hydrochloride salt
prevents inhalation hazards.

o Application: Cover the spill with an absorbent pad soaked in the acid solution.

 Verification: Check pH of the residue; ensure it is < 7 before disposal.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Context: Validating the toxicity of the compound before animal modeling.
Materials: HEK293 Cells, MTT Reagent (5 mg/ml), DMSO.
Step-by-Step:

o Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h.

e Dosing: Prepare stock solution of 1-(4-Fluorophenyl)propylamine in DMSO.

o Critical: Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking the
amine effect.

o Exposure: Treat cells with serial dilutions (0.1

M to 1000
M) for 24 hours.

o Development: Add 20

L MTT reagent. Incubate 4h at 37°C.

e Solubilization: Aspirate media, add 100

L DMSO to dissolve formazan crystals.
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o Readout: Measure absorbance at 570 nm.

o Calculation: Plot Dose-Response curve to determine

Visualization: Safety Assessment Workflow

The following workflow outlines the decision matrix for handling this compound in a drug

discovery lab.

New Synthesis Request:
1-(4-Fluorophenyl)propylamine

Quantity Required?

Standard Fume Hood Glove Box / Closed System
(Face Velocity > 100 fpm) (Required for Corrosives)
PPE Verification:

Butyl Gloves + Face Shield

l

In-situ Salt Formation
(Convert to HCI salt immediately)

Segregated Liquid Waste

(Basic Organic)
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Caption: Tiered handling protocol based on quantity. Large-scale manipulation requires closed
systems due to the corrosive and potential CNS-active nature of the free base.
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of 1-(4-Fluorophenyl)propylamine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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